2-(2-Ethoxyethoxy)-2-methylpropane 2-(2-Ethoxyethoxy)-2-methylpropane
Brand Name: Vulcanchem
CAS No.: 51422-54-9
VCID: VC3713215
InChI: InChI=1S/C8H18O2/c1-5-9-6-7-10-8(2,3)4/h5-7H2,1-4H3
SMILES: CCOCCOC(C)(C)C
Molecular Formula: C8H18O2
Molecular Weight: 146.23 g/mol

2-(2-Ethoxyethoxy)-2-methylpropane

CAS No.: 51422-54-9

Cat. No.: VC3713215

Molecular Formula: C8H18O2

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Ethoxyethoxy)-2-methylpropane - 51422-54-9

Specification

CAS No. 51422-54-9
Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
IUPAC Name 2-(2-ethoxyethoxy)-2-methylpropane
Standard InChI InChI=1S/C8H18O2/c1-5-9-6-7-10-8(2,3)4/h5-7H2,1-4H3
Standard InChI Key NUNQKTCKURIZQX-UHFFFAOYSA-N
SMILES CCOCCOC(C)(C)C
Canonical SMILES CCOCCOC(C)(C)C
Boiling Point 148.0 °C

Introduction

Chemical Identity and Classification

2-(2-Ethoxyethoxy)-2-methylpropane belongs to the family of glycol ether derivatives characterized by the presence of both ether linkages and a tertiary alkyl group. The compound is identified in chemical databases and literature through several key identifiers that allow for precise recognition in scientific and industrial contexts.

Identification Parameters

The primary chemical identifier for 2-(2-Ethoxyethoxy)-2-methylpropane is its Chemical Abstracts Service (CAS) registry number: 51422-54-9 . This unique numerical identifier serves as the definitive reference point for this specific compound in chemical databases and regulatory documentation. The compound can be systematically named according to IUPAC nomenclature as 2-(2-Ethoxyethoxy)-2-methylpropane, which describes its molecular structure in a standardized format.

Structural Classification

2-(2-Ethoxyethoxy)-2-methylpropane represents an interesting hybrid structure combining elements of glycol ethers and tertiary alkyl substituents. The compound contains two ether linkages in sequence, forming a short polyether chain, with a tert-butyl terminal group providing steric bulk and hydrophobicity. This structural arrangement places the compound in the broader category of alkoxylated tertiary alkyl ethers, a subclass of compounds with distinctive solvent and reactivity properties.

Molecular Structure and Properties

The detailed molecular structure of 2-(2-Ethoxyethoxy)-2-methylpropane reveals important insights into its physical behavior and chemical reactivity patterns, which determine its utility in various applications.

Structural Features

2-(2-Ethoxyethoxy)-2-methylpropane features a central structural motif consisting of two sequential ether linkages that create a flexible oxygenated backbone. The presence of the terminal tert-butyl group introduces significant steric bulk at one end of the molecule, while the ethoxy terminus provides a less hindered site for potential interactions. The molecular structure can be represented schematically as CH₃CH₂O-CH₂CH₂O-C(CH₃)₃, highlighting the alternating carbon-oxygen sequence that forms the backbone of this compound.

Physical Properties

The physical properties of 2-(2-Ethoxyethoxy)-2-methylpropane can be inferred from structurally related compounds and general principles of physical organic chemistry. While specific experimental data for this compound is limited in the available literature, certain properties can be reasonably estimated based on structural similarities to related glycol ethers.

Table 1: Estimated Physical Properties of 2-(2-Ethoxyethoxy)-2-methylpropane

PropertyValue/CharacteristicBasis for Estimation
Physical State at 25°CColorless liquidTypical for glycol ethers with similar molecular weight
Molecular FormulaC₉H₂₀O₂Derived from molecular structure
Molecular Weight~160 g/molCalculated from molecular formula
Boiling Point~180-210°CComparable to related glycol ethers
Density~0.85-0.90 g/mLSimilar to related ethers with comparable molecular weight
Refractive Index~1.41-1.44Estimated from similar glycol ethers
SolubilityMiscible with most organic solvents; limited water solubilityBased on structural features and polarity

The compound likely exhibits properties intermediate between simple ethers and glycols, with the ethoxy and tert-butyl groups contributing to its lipophilicity while the ether linkages provide some polar character. This balanced polarity profile would make it potentially useful as a solvent for moderately polar organic compounds.

Chemical Properties and Reactivity

The chemical behavior of 2-(2-Ethoxyethoxy)-2-methylpropane is largely determined by its ether functional groups and tertiary alkyl substituent. These structural features impart characteristic reactivity patterns that define its chemical interactions.

The ether linkages in the compound exhibit typical ether reactivity, including:

  • Stability toward bases and most nucleophiles

  • Potential cleavage under strong acidic conditions

  • Susceptibility to oxidative degradation, particularly under prolonged exposure to air or oxidizing agents

  • Ability to coordinate with Lewis acids via the oxygen lone pairs

The tert-butyl group contributes steric hindrance and hydrophobicity, affecting both the physical properties and chemical reactivity of the compound. This bulky group can provide protection against certain types of chemical reactions at the adjacent ether linkage, potentially enhancing the compound's stability compared to less hindered ethers.

Synthesis and Production Methods

The preparation of 2-(2-Ethoxyethoxy)-2-methylpropane typically involves established synthetic methodologies for ether formation, although specific industrial production details may be proprietary.

General Synthetic Approaches

Several synthetic routes can potentially be employed to prepare 2-(2-Ethoxyethoxy)-2-methylpropane, drawing on established methods for ether synthesis:

  • Williamson Ether Synthesis: This classical approach likely involves the reaction of 2-ethoxyethanol with tert-butyl halide under basic conditions, enabling the formation of the desired ether linkage.

  • Alkoxylation Reactions: Direct alkoxylation of tert-butanol with 2-ethoxyethanol may be possible under appropriate catalytic conditions, typically employing acid catalysts.

  • Etherification of Glycol Derivatives: Starting from diethylene glycol, selective etherification can be performed to introduce the tert-butyl group at one terminus while maintaining the ethoxy group at the other.

Industrial Production Considerations

The industrial production of 2-(2-Ethoxyethoxy)-2-methylpropane would require optimization of reaction conditions to ensure high yield and purity. Potential challenges in the synthesis include:

  • Controlling the selectivity of etherification reactions to prevent formation of disubstituted products

  • Managing the relatively low reactivity of the sterically hindered tert-butyl precursors

  • Implementing effective purification strategies to remove unreacted starting materials and byproducts

  • Addressing safety considerations associated with the handling of potentially reactive alkylating agents

Applications and Utilization

The unique structure and properties of 2-(2-Ethoxyethoxy)-2-methylpropane suggest several potential applications in industrial and research contexts, particularly where controlled solvent properties are required.

Solvent Applications

As a member of the glycol ether family with both polar and nonpolar structural elements, 2-(2-Ethoxyethoxy)-2-methylpropane may serve as a specialized solvent in various contexts:

  • Dissolution of moderately polar organic compounds in chemical syntheses

  • Component in coating formulations where controlled evaporation rates are desirable

  • Potential solvent for specific polymer systems

  • Possible extraction medium for certain separation processes

The balanced polarity profile of the compound would position it as intermediate between purely hydrocarbon solvents and more polar glycol ethers, potentially filling a specific niche in solvent selection strategies.

Chemical Intermediates and Reagents

Beyond direct solvent applications, 2-(2-Ethoxyethoxy)-2-methylpropane may serve as:

  • A building block for more complex chemical structures

  • A protective group for certain functional groups in organic synthesis

  • A component in specialized reaction media where conventional solvents prove inadequate

Comparative Advantages

When compared to related compounds such as 2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane , the ethoxy-substituted variant likely offers subtle differences in solubility parameters, volatility, and reactivity that may be advantageous in specific applications. The slightly increased hydrophobicity of the ethoxy group compared to the methoxy analog could prove beneficial in applications requiring reduced water miscibility.

Research Status and Future Perspectives

Research involving 2-(2-Ethoxyethoxy)-2-methylpropane appears to be limited compared to more commonly utilized glycol ethers, presenting opportunities for further investigation and development.

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